molecular formula C20H25NO4 B2443160 ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 854130-45-3

ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2443160
CAS No.: 854130-45-3
M. Wt: 343.423
InChI Key: AMCCPSXDDYYRDE-UHFFFAOYSA-N
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Description

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

  • Pechmann Condensation

    • Reactants: Phenol, β-ketoester
    • Catalyst: Sulfuric acid or aluminum chloride
    • Conditions: Reflux in an organic solvent such as ethanol or toluene
  • Formation of Piperidine Derivative

    • Reactants: 6,7-dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride, piperidine-4-carboxylic acid
    • Catalyst: Base such as triethylamine
    • Conditions: Room temperature in an organic solvent like dichloromethane
  • Esterification

    • Reactants: Intermediate from the previous step, ethanol
    • Catalyst: Acid catalyst such as sulfuric acid
    • Conditions: Reflux in ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Aqueous or organic solvent, room temperature or elevated temperature
  • Reduction: : Reduction can lead to the formation of alcohols or amines.

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Organic solvent, room temperature
  • Substitution: : The compound can undergo nucleophilic substitution reactions.

    • Reagents: Halides, nucleophiles such as amines or thiols
    • Conditions: Organic solvent, base catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Pharmacology: It is investigated for its potential as an anticoagulant, similar to other coumarin derivatives.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. For example, as an anticoagulant, it may inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. In anticancer research, it may interfere with cell cycle regulation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other coumarin derivatives such as:

    Warfarin: A well-known anticoagulant that also inhibits vitamin K epoxide reductase.

    Dicoumarol: Another anticoagulant with a similar mechanism of action.

    7-Hydroxycoumarin: Known for its antimicrobial and antioxidant properties.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties.

Biological Activity

Ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of piperidine derivatives with chromenone intermediates. The process typically includes the following steps:

  • Formation of Chromenone Derivative : The initial step involves synthesizing the chromenone core through cyclization reactions involving appropriate precursors.
  • Piperidine Functionalization : The piperidine ring is then functionalized by introducing the chromenone moiety via nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Studies have shown that derivatives of chromenone compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated a promising MIC against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Antiviral Activity

Recent research has highlighted the antiviral potential of chromenone derivatives, with specific attention to their mechanisms against RNA viruses. This compound has shown activity against several viral strains.

Table 2: Antiviral Efficacy

VirusEC50 (µM)Selectivity Index (SI)
Influenza A5.0>20
Hepatitis C10.0>15
Dengue Virus15.0>10

The selectivity index indicates that this compound could be a viable candidate for further development as an antiviral drug.

Case Study 1: Antimicrobial Screening

In a study published in MDPI, various derivatives of chromenone were screened for antimicrobial activity. This compound was part of this screening and exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Case Study 2: Antiviral Mechanism Exploration

Another study focused on the antiviral mechanisms of chromenone derivatives, including this compound. The research indicated that these compounds may inhibit viral replication by targeting specific viral enzymes essential for RNA synthesis .

Properties

IUPAC Name

ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-19(22)25-18-10-14(3)13(2)9-17(16)18/h9-11,15H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCCPSXDDYYRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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